1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid is a heterocyclic compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a benzene ring fused to a thiazine ring, with a carboxylic acid group at the 3-position and a dioxo group at the 1-position. Benzothiazines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid typically involves the cyclization of anthranilic acid derivatives with sulfonyl chlorides. One common method involves the reaction of methyl anthranilate with isopropyl chlorosulfonylacetate, followed by cyclization to form the benzothiazine ring . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and mild heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃)
Major Products
The major products formed from these reactions include sulfonic acid derivatives, hydroxylated benzothiazines, and various substituted benzothiazines .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid: Similar structure with a hydroxyl group at the 4-position.
1-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid: Contains a methyl group at the 1-position.
Uniqueness
1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a carboxylic acid and a dioxo group. This combination of functional groups contributes to its distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C9H7NO4S |
---|---|
Molekulargewicht |
225.22 g/mol |
IUPAC-Name |
1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO4S/c11-9(12)7-5-6-3-1-2-4-8(6)15(13,14)10-7/h1-5,10H,(H,11,12) |
InChI-Schlüssel |
XADOBHVUEZYXGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(NS2(=O)=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.